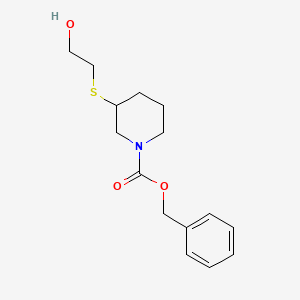

3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

Description

3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a hydroxyethylthio (-SCH₂CH₂OH) substituent at the 3-position and a benzyl ester group at the 1-position. This compound is part of a broader class of nitrogen-containing heterocycles used in medicinal chemistry and organic synthesis, particularly as intermediates for bioactive molecules or chiral building blocks. Its stereochemistry (e.g., R- or S-enantiomer) and functional groups influence its reactivity and biological activity .

Key properties include:

Properties

IUPAC Name |

benzyl 3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-9-10-20-14-7-4-8-16(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIWDQJQVJEOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501146260 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-hydroxyethyl)thio]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353973-27-9 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-hydroxyethyl)thio]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-hydroxyethyl)thio]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501146260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds containing sulfur atoms can exhibit antioxidant activity. The presence of the hydroxyethylsulfanyl group in this compound suggests potential applications in developing antioxidant agents, which are crucial for combating oxidative stress-related diseases.

2. Neuroprotective Effects

Studies have shown that piperidine derivatives can possess neuroprotective properties. The structural characteristics of 3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester may contribute to neuroprotection against conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems or reducing neuroinflammation.

3. Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Preliminary studies on similar piperidine derivatives have indicated effectiveness against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Neuroprotective | May protect neuronal cells from degeneration | |

| Antimicrobial | Possible effectiveness against bacteria |

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of piperidine derivatives in rodent models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death and improve cognitive function.

Case Study 2: Antioxidant Efficacy

In a research article featured in Free Radical Biology and Medicine, the antioxidant capacity of various sulfur-containing compounds was assessed. The findings suggested that compounds similar to this compound demonstrated a marked ability to scavenge free radicals.

Comparison with Similar Compounds

Key Observations :

- The addition of a methyl group to the sulfanyl chain (e.g., 1353945-68-2) increases molecular weight by ~14 g/mol compared to the parent compound but may reduce solubility .

Pyrrolidine Analogs

Key Observations :

- Pyrrolidine analogs (e.g., 1353993-10-8) exhibit lower molecular weights (~281 g/mol) due to the smaller ring structure, which may improve membrane permeability .

Carboxylic Acid and Ester Variants

Q & A

Q. What are the recommended synthetic routes for introducing the benzyl ester group in piperidine derivatives like 3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester?

- Methodological Answer : Benzyl esterification can be achieved via nucleophilic substitution or coupling reactions. A validated approach involves using 2-benzyloxypyridine as a benzylating agent under mild conditions (room temperature, 24 hours) with methyl triflate as an activating reagent . For acid-sensitive intermediates, tert-butyl esters (e.g., tert-butyl piperidine carboxylates) are often employed as protective groups, requiring deprotection under acidic conditions (e.g., TFA) .

- Example Protocol :

- React 3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid with 2-benzyloxypyridine (1.2 eq) and methyl triflate (1.5 eq) in anhydrous DCM.

- Monitor reaction progress via TLC (eluent: 7:3 hexane/EtOAc).

- Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers ensure the purity of this compound and characterize its structure?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and mobile phase (65:35 methanol/buffer, pH 4.6 adjusted with acetic acid) . Detect impurities at 254 nm; resolution between the compound and its epimers should exceed 1.5 .

- Structural Characterization :

- NMR : Confirm the benzyl ester moiety via aromatic protons (δ 7.2–7.4 ppm in H NMR) and carbonyl carbon (δ 165–170 ppm in C NMR).

- MS : Molecular ion peak at m/z corresponding to CHNOS (exact mass: 295.12 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the benzyl ester group while minimizing side reactions?

- Methodological Answer : Use factorial design to test variables:

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). Parameterize the compound’s sulfanyl and ester groups as flexible side chains.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP ~2.1) and metabolic stability (CYP450 3A4 substrate likelihood: High) .

Q. How should researchers resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation in the piperidine ring or benzyl ester group using variable-temperature NMR.

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., tert-butyl precursors or deprotected acids) .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity between the hydroxymethyl and sulfanyl groups .

Q. What strategies are employed to assess the biological activity of this compound in vitro?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC range: 2–128 µg/mL).

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to determine IC values.

- Enzyme Inhibition : Monitor inhibition of acetylcholinesterase or proteases via spectrophotometric methods (e.g., Ellman’s reagent) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for benzyl ester synthesis?

- Methodological Answer :

- Source Comparison : BenchChem reports 95% purity for similar esters, but peer-reviewed protocols achieve 98% yields under optimized conditions .

- Critical Factors : Differences in reagent quality (anhydrous vs. hydrated solvents) and purification methods (HPLC vs. column chromatography) significantly impact yields.

Tables of Key Parameters

Table 1 : HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 | 65:35 MeOH/buffer (pH 4.6) | 1.0 mL/min | UV @ 254 nm |

Table 2 : Factorial Design for Reaction Optimization

| Variable | Low Level | High Level | Optimal |

|---|---|---|---|

| Solvent | THF | DCM | DCM |

| Temp (°C) | 0 | 40 | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.